
(3β,5β)-Pregnane-3,20,21-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3β,5β)-Pregnane-3,20,21-triol is a steroidal compound that belongs to the class of pregnanes It is characterized by the presence of three hydroxyl groups at the 3, 20, and 21 positions on the steroid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3β,5β)-Pregnane-3,20,21-triol typically involves multiple steps starting from readily available steroid precursors. One common approach is the reduction of pregnane derivatives using specific reducing agents under controlled conditions. For example, the reduction of pregnane-3,20-dione with sodium borohydride in methanol can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced purification techniques such as chromatography to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(3β,5β)-Pregnane-3,20,21-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions to oxidize the hydroxyl groups.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like tosyl chloride (TsCl) in the presence of a base can facilitate the substitution of hydroxyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pregnane-3,20-dione, while reduction can produce more saturated steroids.
Scientific Research Applications
(3β,5β)-Pregnane-3,20,21-triol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: It serves as a model compound for studying steroid metabolism and function.
Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (3β,5β)-Pregnane-3,20,21-triol involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors, modulating their activity and influencing gene expression. This compound may also interact with enzymes involved in steroid metabolism, affecting the levels of other biologically active steroids in the body .
Comparison with Similar Compounds
Similar Compounds
(3β,5α)-Pregnane-3,20-diol: Similar in structure but with different stereochemistry at the 5 position.
(3α,5β)-Pregnane-3,20-diol: Another stereoisomer with different biological activities.
Pregnanediol: A metabolite of progesterone with hydroxyl groups at the 3 and 20 positions.
Uniqueness
(3β,5β)-Pregnane-3,20,21-triol is unique due to the presence of an additional hydroxyl group at the 21 position, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
65310-34-1 |
|---|---|
Molecular Formula |
C₂₁H₃₆O₃ |
Molecular Weight |
336.51 |
Synonyms |
3β,20,21-Trihydroxy-5β-pregnane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![D-[1-2H]Mannose](/img/structure/B1146200.png)
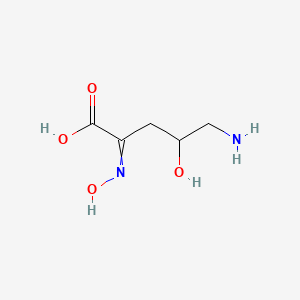
![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate](/img/structure/B1146204.png)

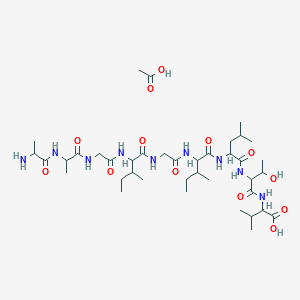

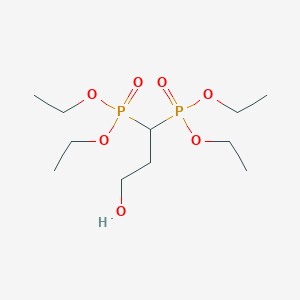
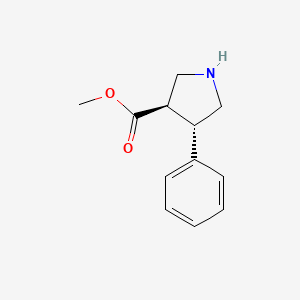
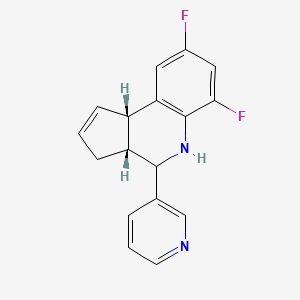
![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)
